molecular formula C6H5N3O2 B8560156 1,6-Dihydropyrrolo[2,3-c]pyrazole-5-carboxylic acid

1,6-Dihydropyrrolo[2,3-c]pyrazole-5-carboxylic acid

Cat. No. B8560156
M. Wt: 151.12 g/mol
InChI Key: QFPWHONBFHDKLV-UHFFFAOYSA-N
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Patent
US08921378B2

Procedure details

Ethyl 1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylate (1.328 mmol, 0.238 g) was dissolved in ethanol (10 ml). Cesium carbonate (2.66 mmol, 0.866 g) dissolved in water (2 ml) was added and the resulting mixture was stirred at RT for a day after which more cesium carbonate (2.66 mmol, 0.866 g) dissolved in water (2 ml) was added. The temperature was raised to 80° C. for 7 h. Ethanol was evaporated and the residue was diluted with water. pH was adjusted to 4 with 2 M HCl and extracted three times with EtOAc and washed with water. The combined organics were dried, filtered and evaporated. 0.041 g of the title compound was obtained. LC-MS [M+1]: 152.
Quantity
0.238 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Cesium carbonate
Quantity
0.866 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
cesium carbonate
Quantity
0.866 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2[NH:6][C:7]([C:9]([O:11]CC)=[O:10])=[CH:8][C:4]=2[CH:3]=[N:2]1.C(=O)([O-])[O-].[Cs+].[Cs+]>C(O)C.O>[NH:1]1[C:5]2[NH:6][C:7]([C:9]([OH:11])=[O:10])=[CH:8][C:4]=2[CH:3]=[N:2]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.238 g
Type
reactant
Smiles
N1N=CC2=C1NC(=C2)C(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Cesium carbonate
Quantity
0.866 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Three
Name
cesium carbonate
Quantity
0.866 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Ethanol was evaporated
ADDITION
Type
ADDITION
Details
the residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted three times with EtOAc
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The combined organics were dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
N1N=CC2=C1NC(=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.041 g
YIELD: CALCULATEDPERCENTYIELD 20.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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